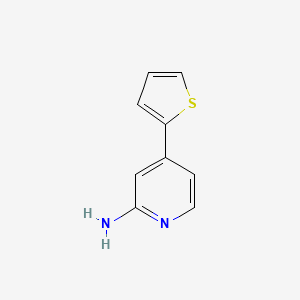

4-(Thiophen-2-yl)pyridin-2-amine

Description

BenchChem offers high-quality 4-(Thiophen-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJCUGZJBWJAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308876 | |

| Record name | 4-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-95-8 | |

| Record name | 4-(2-Thienyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Thiophen-2-yl)pyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nexus of pyridine and thiophene heterocycles has yielded a plethora of molecules with significant applications in medicinal chemistry and materials science. Among these, 4-(Thiophen-2-yl)pyridin-2-amine stands out as a scaffold of considerable interest. This technical guide provides a comprehensive overview of this compound, from its synthetic accessibility to its potential as a building block in the development of novel therapeutics and functional materials. While a singular "discovery" paper for this specific molecule is not readily apparent in the literature, this guide consolidates established synthetic strategies and contextualizes its importance through the lens of related, well-documented compounds.

Introduction: The Convergence of Two Privileged Heterocycles

The 4-(Thiophen-2-yl)pyridin-2-amine core is an elegant amalgamation of two fundamental heterocyclic systems: 2-aminopyridine and thiophene. Each of these moieties is independently recognized as a "privileged scaffold" in drug discovery, a testament to their ability to interact with a wide range of biological targets.

-

The 2-Aminopyridine Moiety: This structural unit is a cornerstone in the design of numerous pharmaceuticals. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, underpins its diverse biological activities. It is a key component in drugs such as the anti-inflammatory piroxicam and the antihistamine tripelennamine.

-

The Thiophene Ring: As a bioisostere of the phenyl group, the thiophene ring is frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities.[1]

The combination of these two pharmacophores in 4-(Thiophen-2-yl)pyridin-2-amine creates a molecule with a unique electronic and steric profile, offering a versatile platform for further chemical exploration and functionalization.

Strategic Synthesis: A Focus on Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond between the pyridine and thiophene rings is the cornerstone of synthesizing 4-(Thiophen-2-yl)pyridin-2-amine. Modern synthetic organic chemistry offers a powerful arsenal of cross-coupling reactions to achieve this transformation with high efficiency and selectivity. Among these, the Suzuki-Miyaura and Stille couplings are particularly well-suited.

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate, is a robust and widely used method for the formation of biaryl linkages. For the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine, a plausible and efficient route involves the coupling of a protected 4-halopyridin-2-amine with thiophene-2-boronic acid.

Step 1: Protection of the 2-Amino Group

The primary amine at the 2-position of the pyridine ring can interfere with the catalytic cycle of the cross-coupling reaction. Therefore, it is often advantageous to protect this group prior to the coupling step. A common and easily removable protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

-

To a solution of 4-bromo-2-aminopyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting tert-butyl (4-bromopyridin-2-yl)carbamate by column chromatography.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine tert-butyl (4-bromopyridin-2-yl)carbamate, thiophene-2-boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature typically between 80-100 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the crude product, tert-butyl (4-(thiophen-2-yl)pyridin-2-yl)carbamate, by column chromatography.

Step 3: Deprotection of the 2-Amino Group

-

Dissolve the purified tert-butyl (4-(thiophen-2-yl)pyridin-2-yl)carbamate in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir the mixture at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the final product, 4-(Thiophen-2-yl)pyridin-2-amine, with an organic solvent.

-

Purify the final compound by column chromatography or recrystallization.

-

Protection Strategy: The use of the Boc protecting group is strategic due to its stability under the basic conditions of the Suzuki-Miyaura coupling and its facile cleavage under acidic conditions, which are orthogonal to the coupling conditions.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligands is critical for the efficiency of the cross-coupling. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are widely used for their effectiveness in coupling heteroaryl compounds. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

-

Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent like dioxane or toluene with water is often employed to ensure the solubility of both the organic and inorganic reagents.

Visualization of the Synthetic Workflow

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Thiophen-2-yl)pyridin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. The compound 4-(Thiophen-2-yl)pyridin-2-amine represents such an entity, a unique amalgamation of a thiophene ring and a 2-aminopyridine core. While direct, comprehensive studies on the mechanism of action of this specific molecule are not yet prevalent in the public domain, its structural motifs are featured in a variety of biologically active agents. This guide, therefore, adopts a predictive and investigative framework. It is designed to empower researchers to systematically unravel the potential therapeutic activities of 4-(Thiophen-2-yl)pyridin-2-amine by drawing logical inferences from structurally related compounds and outlining a robust, multi-pronged experimental strategy.

Our approach is grounded in the established activities of molecules that share the thiophene and aminopyridine/aminopyrimidine scaffolds. These related compounds have demonstrated a range of effects, including anti-cancer, anti-fibrotic, and anti-parasitic activities, often through the modulation of key cellular signaling pathways.[1][2][3][4][5] This document will serve as a technical whitepaper, providing not just a roadmap for investigation but also the underlying scientific rationale for each proposed step.

Part 1: Deconstructing the Scaffold - A Rationale for Predicted Biological Activity

The structure of 4-(Thiophen-2-yl)pyridin-2-amine is a compelling starting point for mechanistic investigation. The thiophene ring, a bioisostere of a phenyl group, is a common feature in many approved drugs and is known to engage in hydrophobic and π-stacking interactions within protein binding pockets.[1][2] The 2-aminopyridine moiety is a well-established pharmacophore, capable of forming critical hydrogen bonds that anchor small molecules to their biological targets. Its presence is a hallmark of many kinase inhibitors.

Based on an analysis of existing literature on analogous structures, we can postulate several high-probability biological targets and mechanisms of action for 4-(Thiophen-2-yl)pyridin-2-amine.

Postulate 1: Inhibition of Protein Kinases

A significant number of compounds featuring substituted pyridine and pyrimidine rings are potent inhibitors of protein kinases.[1][6][7][8] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a common driver of diseases like cancer.[1]

-

Rationale: Structurally similar compounds have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][7] The 2-aminopyridine scaffold can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

-

Investigative Strategy: A logical first step is to screen 4-(Thiophen-2-yl)pyridin-2-amine against a panel of commercially available kinases, particularly those implicated in oncology and inflammatory diseases.

Postulate 2: Antiproliferative and Antitumor Activity

Given the potential for kinase inhibition, a direct consequence would be the modulation of cancer cell proliferation and survival. Several studies on thiophene-pyridine and thiophene-pyrimidine derivatives have reported significant cytotoxic effects against various cancer cell lines.[1][2][9]

-

Rationale: The inhibition of growth factor receptors like EGFR and VEGFR-2 can disrupt downstream signaling pathways responsible for cell growth, angiogenesis, and metastasis.[1][2]

-

Investigative Strategy: The compound should be evaluated for its antiproliferative activity against a diverse panel of human cancer cell lines, such as those from the NCI-60 panel.

Postulate 3: Anti-parasitic and Anti-infective Properties

The thiophene-pyrimidine scaffold has been identified as a potent paralytic agent against Schistosoma mansoni, the parasite responsible for schistosomiasis.[4][5] While our target compound has a pyridine instead of a pyrimidine ring, the structural similarity is notable.

-

Rationale: The exact molecular target in S. mansoni for the thiophene-pyrimidine series is still under investigation, but it is known to induce a sustained paralysis.[4][5] This suggests a potential neurological or neuromuscular target in the parasite.

-

Investigative Strategy: If resources permit, screening against various parasites, fungi, and bacteria could reveal novel anti-infective properties.

Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Elucidation

The following protocols are designed to be self-validating and provide a clear path to understanding the biological effects of 4-(Thiophen-2-yl)pyridin-2-amine.

Initial Profiling: In Vitro Antiproliferative and Cytotoxicity Assays

This initial step aims to determine if the compound has any effect on cell viability and to establish a dose-response relationship.

Protocol 1: MTT Assay for Cell Viability

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-(Thiophen-2-yl)pyridin-2-amine in complete culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM). Add the compound to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Antiproliferative Activity

| Cell Line | Tissue of Origin | IC50 (µM) of 4-(Thiophen-2-yl)pyridin-2-amine |

| MCF-7 | Breast Cancer | Experimental Value |

| HepG-2 | Liver Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

Target Identification: Kinase Inhibition Profiling

Based on the structural alerts for kinase inhibition, a broad kinase screen is a cost-effective way to identify potential molecular targets.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a typical biochemical assay to measure direct enzyme inhibition.

-

Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and varying concentrations of 4-(Thiophen-2-yl)pyridin-2-amine in a kinase buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.

-

Analysis: Calculate the IC50 value for kinase inhibition.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) of 4-(Thiophen-2-yl)pyridin-2-amine |

| EGFR | Experimental Value |

| VEGFR-2 | Experimental Value |

| CDK2 | Experimental Value |

| PI3K | Experimental Value |

Pathway Analysis: Western Blotting for Signaling Pathway Modulation

Once a primary kinase target is identified, the next step is to confirm its inhibition in a cellular context and examine the downstream effects.

Protocol 3: Western Blot Analysis of Downstream Signaling

-

Cell Lysis: Treat cells (e.g., A549 for EGFR) with an effective concentration of 4-(Thiophen-2-yl)pyridin-2-amine (e.g., at its IC50 and 10x IC50) for a set time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-Akt, total Akt; p-ERK, total ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.

Part 3: Visualizing the Mechanism - Pathways and Workflows

Visual representations are crucial for understanding complex biological processes. The following diagrams, rendered in DOT language, illustrate the postulated signaling pathway and the experimental workflow.

Diagram 1: Postulated Kinase Inhibition Pathway

This diagram illustrates the potential mechanism of action of 4-(Thiophen-2-yl)pyridin-2-amine as a dual inhibitor of the EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth and angiogenesis.

Caption: Postulated inhibition of EGFR and VEGFR-2 signaling by 4-(Thiophen-2-yl)pyridin-2-amine.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

This flowchart outlines the logical progression of experiments, from initial screening to in-depth pathway analysis, to determine the compound's mechanism of action.

Caption: A systematic workflow for investigating the mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the mechanism of action of 4-(Thiophen-2-yl)pyridin-2-amine. The proposed experimental cascade is designed to be logical and efficient, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways. The strength of this approach lies in its foundation on the known activities of structurally related compounds, providing a high degree of confidence in the initial postulates.

Should the primary hypothesis of kinase inhibition prove fruitful, further investigations could include:

-

In Silico Modeling: Docking studies of 4-(Thiophen-2-yl)pyridin-2-amine into the ATP-binding pocket of identified kinase targets can provide structural insights into the binding mode and guide further lead optimization.[2]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of the parent compound can help to identify the key functional groups responsible for its biological activity and to improve its potency and selectivity.

-

In Vivo Efficacy Studies: If potent and selective activity is demonstrated in vitro, the next logical step would be to evaluate the compound's efficacy in animal models of the relevant disease (e.g., tumor xenograft models for cancer).

The journey to fully characterize a new chemical entity is complex but rewarding. By following a systematic and evidence-based approach as outlined in this guide, researchers can efficiently unlock the therapeutic potential of 4-(Thiophen-2-yl)pyridin-2-amine and contribute to the development of next-generation therapeutics.

References

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. MDPI.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - American Chemical Society. American Chemical Society.

- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv. bioRxiv.

- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents.

- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - ResearchGate.

- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. RSC Publishing.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. MDPI.

Sources

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-(Thiophen-2-yl)pyridin-2-amine: A Technical Guide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This technical guide offers an in-depth exploration of the spectroscopic characteristics of 4-(Thiophen-2-yl)pyridin-2-amine , a heterocyclic compound of interest in medicinal chemistry and materials science. It is important to note that while extensive searches for experimentally derived spectroscopic data for this specific molecule have been conducted, a complete, publicly available dataset is not readily accessible. Therefore, this guide will leverage high-fidelity predictive models and established principles of spectroscopic interpretation to provide a robust analytical framework for this compound.

Molecular Structure and Overview

4-(Thiophen-2-yl)pyridin-2-amine is comprised of a pyridine ring substituted with a thiophene ring at the 4-position and an amine group at the 2-position. This arrangement of aromatic and functional groups dictates its unique spectroscopic signature. The following diagram illustrates the molecular structure and numbering convention that will be used throughout this guide.

An In-Depth Technical Guide to the Biological Activity of Thiophene-Pyridine Derivatives

Introduction

Thiophene-pyridine derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of their therapeutic potential, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, designed for researchers, scientists, and drug development professionals. The lipophilicity of the thiophene ring and the hydrogen bonding capabilities of the pyridine nitrogen are key features that contribute to the diverse pharmacological profiles of these derivatives.[1]

Anticancer Activity

Thiophene-pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3][4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

A primary mechanism of action for many anticancer thiophene-pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, some derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis.[2] By inhibiting these receptors, thiophene-pyridine compounds can effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2]

Another significant anticancer mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

Structure-Activity Relationship (SAR)

The anticancer activity of thiophene-pyridine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyridine rings. Key SAR observations include:

-

Substitution on the Pyridine Ring: The presence of electron-withdrawing or electron-donating groups on the pyridine ring can significantly influence the compound's interaction with its biological target. For instance, the incorporation of a trimethoxyphenyl group on the pyridine ring has been shown to enhance anticancer activity.[5]

-

Linker between the Rings: The nature of the linker connecting the thiophene and pyridine moieties plays a crucial role in determining the overall conformation and biological activity of the molecule.

-

Substitution on the Thiophene Ring: Modifications on the thiophene ring, such as the introduction of bulky aromatic groups, can modulate the compound's lipophilicity and its ability to fit into the active site of target enzymes.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP-1 | HepG-2 (Liver) | 0.161 (EGFR), 0.141 (VEGFR-2) | [2] |

| TP-2 | MCF-7 (Breast) | 0.73 | [4] |

| TP-3 | A549 (Lung) | 0.302 | [3] |

| TP-4 | HepG-2 (Liver) | 1.2 | [6] |

| TP-5 | HepG-2 (Liver) | 13.81 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiophene-pyridine derivatives in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiophene-pyridine derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[6]

Mechanism of Action

The antimicrobial mechanism of thiophene-pyridine derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. These can include:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the thiophene ring can facilitate the insertion of these compounds into the microbial cell membrane, disrupting its structure and function and leading to leakage of cellular contents.

-

Inhibition of Nucleic Acid and Protein Synthesis: Certain derivatives may bind to DNA or ribosomes, thereby inhibiting DNA replication, transcription, or protein synthesis.

Structure-Activity Relationship (SAR)

Key SAR findings for the antimicrobial activity of thiophene-pyridine derivatives include:

-

The presence of specific substituents, such as halogens or nitro groups, on the aromatic rings can enhance antimicrobial potency.

-

The overall lipophilicity of the molecule is a critical factor, with an optimal range required for effective membrane penetration without excessive toxicity to host cells.

-

The introduction of a pyrazole moiety has been shown to increase antibacterial activity against certain strains.[2]

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| TP-6 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [7] |

| TP-7 | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [7] |

| TP-8 | Aspergillus fumigatus | More potent than Amphotericin B | [2] |

| TP-9 | Syncephalastrum racemosum | More potent than Amphotericin B | [2] |

| TP-10 | Colistin-Resistant A. baumannii | 16-32 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial or fungal inoculum

-

Serial dilutions of the thiophene-pyridine derivatives

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the thiophene-pyridine derivatives in the appropriate broth in the wells of a 96-well plate.

-

Inoculate Plates: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and thiophene-pyridine derivatives have shown promise as potent anti-inflammatory agents.[4][9]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated by the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[1][9] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, thiophene-pyridine derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR)

For anti-inflammatory activity, SAR studies have highlighted:

-

The presence of a carboxylic acid or ester group is often associated with enhanced COX inhibitory activity.[9]

-

The substitution pattern on the aromatic rings can influence the selectivity for COX-2 over COX-1.

-

The incorporation of a pyridine ring has been shown to be beneficial for anti-inflammatory potency.[1]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| TP-11 | COX-2 | 0.25 | [1] |

| TP-12 | COX-2 | 0.62 | [1] |

| TP-13 | COX-2 | 0.89 | [1] |

| TP-14 | COX-2 | 0.31-1.40 | [9] |

| TP-15 | COX-2 | 0.092 | [1] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Test compounds (thiophene-pyridine derivatives)

-

Positive control (e.g., celecoxib)

-

96-well plate

-

Fluorometric or colorimetric detection reagent

-

Microplate reader

Procedure:

-

Prepare Reagents: Reconstitute and dilute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the assay kit protocol.

-

Measure Signal: Read the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity

Thiophene-pyridine derivatives have demonstrated promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][10][11]

Mechanism of Action

The neuroprotective mechanisms of these compounds are multifaceted and include:

-

Antioxidant Activity: Many thiophene-pyridine derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and enzymes in the brain, these compounds can mitigate neuroinflammation, which is increasingly recognized as a critical factor in the progression of neurodegenerative disorders.

-

Inhibition of Protein Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[11]

Structure-Activity Relationship (SAR)

For neuroprotective activity, SAR studies suggest that:

-

The ability of the compound to cross the blood-brain barrier is crucial, and this is often influenced by its lipophilicity and molecular weight. The lipophilicity of the thiophene ring contributes to its ability to penetrate the blood-brain barrier.[1]

-

Specific functional groups can confer antioxidant properties, such as phenolic hydroxyl groups.

Experimental Protocol: In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress in SH-SY5Y cells)

The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases. Oxidative stress can be induced by hydrogen peroxide (H2O2) to mimic the conditions found in these diseases.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Hydrogen peroxide (H2O2)

-

Thiophene-pyridine derivatives

-

MTT assay reagents

-

DCFH-DA (for ROS measurement)

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuronal phenotype by treating with retinoic acid for several days.

-

Compound Pre-treatment: Seed the differentiated cells in 96-well plates. Pre-treat the cells with various concentrations of the thiophene-pyridine derivatives for 1-2 hours.

-

Induction of Oxidative Stress: Add H2O2 to the wells to induce oxidative stress. The optimal concentration and incubation time for H2O2 should be determined empirically (e.g., 100-500 µM for 24 hours).

-

Assess Cell Viability: After the incubation period, assess cell viability using the MTT assay as described previously.

-

Measure ROS Production (Optional): To confirm the antioxidant effect, measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H2O2-treated control and determine the EC50 value (the concentration that provides 50% of the maximum protection).

Conclusion

Thiophene-pyridine derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented and continues to be an active area of research. The insights into their mechanisms of action and structure-activity relationships provided in this guide, along with the detailed experimental protocols, are intended to empower researchers in the design and development of novel and more effective therapeutic agents based on this privileged scaffold. Further optimization of these derivatives holds the potential to address significant unmet medical needs across various disease areas.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). MDPI. Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. (2023). MDPI. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. Retrieved from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. Retrieved from [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. Retrieved from [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of "4-(Thiophen-2-yl)pyridin-2-amine"

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(Thiophen-2-yl)pyridin-2-amine

Introduction

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for drug discovery. The molecule 4-(Thiophen-2-yl)pyridin-2-amine is an exemplar of this principle, integrating three key structural motifs: a pyridine ring, a thiophene moiety, and a 2-aminopyridine group. Each of these components is prevalent in a multitude of clinically approved drugs and investigational agents. The pyridine ring is a cornerstone of numerous antitumor and anti-inflammatory mediators.[1] Thiophene, a bioisostere of a phenyl ring, often enhances metabolic stability and cell permeability, with thiophene-containing drugs successfully targeting indications from cancer to neurological disorders.[2][3] Critically, the 2-aminopyridine structure is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of numerous protein kinases, a class of enzymes frequently dysregulated in human diseases.

This technical guide serves as a comprehensive exploration of the potential therapeutic targets for 4-(Thiophen-2-yl)pyridin-2-amine. By dissecting the known biological activities of structurally analogous compounds, we will construct a rational, evidence-based roadmap for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, actionable experimental protocols to systematically investigate the compound's therapeutic potential.

Section 1: Anticancer Therapeutic Targets

The vast body of literature on pyridine and thiophene derivatives points overwhelmingly towards oncology as the most fertile ground for investigation. The structural features of 4-(Thiophen-2-yl)pyridin-2-amine suggest multiple potential mechanisms of anticancer activity, with kinase inhibition being the most prominent hypothesis.

Protein Kinase Inhibition: A Primary Hypothesis

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer.[4] The 2-aminopyridine moiety of the title compound is perfectly poised to act as an ATP-competitive inhibitor by forming hydrogen bonds with the "hinge" region of a kinase's active site. The thiophene and the pyridine core itself can then be oriented to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.

Scientific Rationale: RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are validated targets in oncology.[5] Their overactivation drives tumor cell proliferation, survival, and angiogenesis.[5] Structurally related 4-thiophenyl-pyridine derivatives have been explicitly designed as dual EGFR/VEGFR-2 inhibitors, validating this as a primary line of inquiry.[4][5]

Potential Targets:

-

EGFR: Key driver in lung, colorectal, and head and neck cancers.

-

VEGFR-2: Primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.

Proposed Experimental Workflow:

-

In Silico Modeling: Docking studies of 4-(Thiophen-2-yl)pyridin-2-amine into the ATP-binding sites of EGFR (PDB: 1M17) and VEGFR-2 (PDB: 1YWN) to predict binding modes and estimate binding affinity. This initial step provides a structural hypothesis for the compound's interaction.

-

Biochemical Kinase Assays: Direct measurement of inhibitory activity against purified recombinant kinases. This is a critical self-validating step to confirm direct target engagement.

-

Cellular Target Engagement & Pathway Modulation: Assessment of the compound's ability to inhibit kinase activity within a cellular context.

Experimental Protocol: Cellular p-EGFR Inhibition Assay

-

Cell Line: A549 (human lung carcinoma), known to express EGFR.

-

Methodology:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Starve cells in serum-free media for 12-24 hours to reduce basal EGFR activation.

-

Pre-treat cells with a dose-response curve of 4-(Thiophen-2-yl)pyridin-2-amine (e.g., 10 nM to 100 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Erlotinib).

-

Stimulate the cells with human EGF (100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.

-

Lyse the cells and quantify the levels of phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR using a sandwich ELISA kit or Western Blotting.

-

Validation: A dose-dependent decrease in the ratio of p-EGFR to total EGFR, in the absence of cytotoxicity, confirms on-target activity.

-

-

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway Visualization

Caption: Overview of PI3K/Akt and CDK2/Cell Cycle pathways.

Non-Kinase Anticancer Targets

While kinase inhibition is a strong hypothesis, the compound's scaffolds are also implicated in other anticancer mechanisms.

Potential Targets:

-

Lipoxygenase (LOX): LOX enzymes, particularly 15-lipoxygenase-1, are involved in neoplastic diseases, and related pyridine-thiadiazole structures show inhibitory activity. [6]* Carbonic Anhydrase IX (CA IX): A metalloenzyme overexpressed in hypoxic tumors, making it a target for both therapy and imaging. [7]* Heat Shock Protein 70 (Hsp70): An allosteric site on Hsp70 is targeted by structurally related thiodipyrimidines, representing a non-ATP competitive mechanism. [8]

Section 2: Anti-Inflammatory and Analgesic Targets

The pyridine and thiophene cores are frequently found in compounds with anti-inflammatory and analgesic properties. [2][9][10]This suggests a parallel line of investigation into targets relevant to inflammation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Scientific Rationale: The arachidonic acid cascade, mediated by COX and LOX enzymes, is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene-containing thiazole derivatives have demonstrated potent dual inhibition of COX and LOX pathways, suggesting that 4-(Thiophen-2-yl)pyridin-2-amine may act similarly. [11] Potential Targets:

-

COX-1 / COX-2: Catalyze the formation of prostaglandins.

-

5-LOX: Catalyzes the formation of leukotrienes.

Experimental Protocol: In Vitro COX/LOX Inhibition Assays

-

Assay Type: Cell-free enzymatic assays.

-

Methodology:

-

COX Inhibition: Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.

-

5-LOX Inhibition: Use a commercial 5-LOX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 760700). This assay measures the hydroperoxides generated from the reaction of 5-LOX with arachidonic acid.

-

Procedure: For both assays, incubate the respective enzyme with a dose range of 4-(Thiophen-2-yl)pyridin-2-amine before adding the substrate (arachidonic acid).

-

Controls: Include a vehicle control (DMSO), a non-selective COX inhibitor (e.g., Indomethacin), a selective COX-2 inhibitor (e.g., Celecoxib), and a 5-LOX inhibitor (e.g., Zileuton).

-

-

Validation: A dose-dependent reduction in enzyme activity confirms direct inhibition. Comparing IC50 values for COX-1 and COX-2 determines the selectivity profile.

Signaling Pathway Visualization

Caption: The arachidonic acid cascade and points of COX/LOX inhibition.

P2Y Purinergic Receptors

Scientific Rationale: The P2Y14 receptor, a G-protein coupled receptor, has been identified as a promising target for inflammatory conditions, including Inflammatory Bowel Disease (IBD). Recently, a series of 4-amide-thiophene-2-carboxyl derivatives were discovered as highly potent P2Y14 antagonists. [12]The structural overlap with 4-(Thiophen-2-yl)pyridin-2-amine makes this an intriguing, non-obvious target to explore.

Potential Target:

-

P2Y14 Receptor: Antagonism of this receptor can dampen inflammatory responses.

Section 3: Other Potential Therapeutic Avenues

Beyond oncology and inflammation, the compound's structure suggests other possibilities that warrant consideration.

-

Anti-Fibrotic Activity: Related 2-(pyridin-2-yl) pyrimidine compounds have demonstrated the ability to inhibit collagen expression in hepatic stellate cells, a key process in fibrosis. [13]An initial screen could involve treating activated HSC-T6 cells and measuring collagen I (COL1A1) protein expression.

-

Neurological Disorders: The lipophilicity imparted by the thiophene ring may allow the compound to cross the blood-brain barrier. [3]While specific targets are not immediately obvious, phenotypic screening in neuronal cell models of diseases like Alzheimer's or Parkinson's could uncover unexpected activities.

Section 4: Summary of Potential Targets and Future Directions

4-(Thiophen-2-yl)pyridin-2-amine is a molecule with significant therapeutic potential, stemming from the convergence of well-validated medicinal chemistry scaffolds. The most promising targets lie within the realms of oncology and inflammation.

Summary of Prioritized Targets

| Therapeutic Area | Target Class | Specific Targets | Rationale Strength |

| Oncology | Protein Kinases | EGFR, VEGFR-2, PI3K, CDK2 | High |

| Other Enzymes | 15-LOX, CA IX | Medium | |

| Chaperones | Hsp70 (Allosteric) | Medium | |

| Inflammation | Eicosanoid Pathway | COX-1, COX-2, 5-LOX | High |

| GPCRs | P2Y14 Receptor | Medium | |

| Fibrosis | Collagen Synthesis | COL1A1 Pathway | Low-Medium |

A rational drug discovery path would begin with broad, parallel screening against the high-priority kinase and inflammation targets. An initial panel could include EGFR, VEGFR-2, PI3Kα, CDK2, COX-2, and 5-LOX. Positive hits from these biochemical assays should be immediately followed by the detailed cellular and pathway-specific validation protocols described herein. This systematic approach, grounded in the established pharmacology of the compound's constituent parts, provides a robust framework for elucidating the therapeutic promise of 4-(Thiophen-2-yl)pyridin-2-amine.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(9), 7147–7156. [Link]

-

El-Sayed, N., El-Bendary, E., El-Ashry, M., & El-Kerdawy, A. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12148-12166. [Link]

-

Manjula, S. N., & Kumar, K. S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Engineering and Science (IJRES), 13(6), 1-10. [Link]

-

El-Sayed, N., El-Bendary, E., El-Ashry, M., & El-Kerdawy, A. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12148-12166. [Link]

-

Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(15), 3485. [Link]

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 225–233. [Link]

-

Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]

-

BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Khan, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1356883. [Link]

-

Sharma, K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

- Knight, S. D., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.

-

Ullah, A., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(48), 31213-31229. [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of some novel pyrimidine, thiophene, coumarin, pyridine and pyrrole derivatives and their biological evaluation as analgesic, antipyretic and anti-inflammatory agents. Journal of the Korean Chemical Society, 58(2), 186-194. [Link]

-

De, K. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

-

De Wispelaere, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(15), 5824. [Link]

-

Mally, M., et al. (2021). 4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2″-terpyridine. Molbank, 2021(1), M1183. [Link]

-

Taldone, T., et al. (2014). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 57(24), 10245–10260. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 6. brieflands.com [brieflands.com]

- 7. [99mTc](CO)3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 12. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: In Vitro Profiling of 4-(Thiophen-2-yl)pyridin-2-amine

Executive Summary

The substituted pyridine and thiophene heterocyclic cores are privileged structures in medicinal chemistry, frequently associated with a wide range of biological activities. Specifically, compounds bearing the 4-(thiophen-2-yl)pyridine moiety have emerged as promising scaffolds for the development of novel therapeutics, particularly in oncology.[1][2][3] Analogs and derivatives have demonstrated potent antiproliferative effects and inhibitory activity against key signaling proteins, suggesting that 4-(Thiophen-2-yl)pyridin-2-amine may possess significant therapeutic potential.[1][4]

Published research strongly indicates that related structures function as inhibitors of critical receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][5] These kinases are central regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[5][6]

This document provides a comprehensive, field-proven guide for researchers to conduct a systematic in vitro evaluation of 4-(Thiophen-2-yl)pyridin-2-amine. It outlines a logical, tiered assay cascade designed to first establish broad cytotoxic activity, then identify specific molecular targets, and finally confirm the mechanism of action in a cellular context. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility.

Scientific Rationale & Postulated Mechanism of Action

The core hypothesis for the biological activity of 4-(Thiophen-2-yl)pyridin-2-amine is the inhibition of receptor tyrosine kinase signaling pathways. RTKs like EGFR and VEGFR-2 share a common activation mechanism: ligand binding induces receptor dimerization, leading to autophosphorylation of tyrosine residues in the intracellular domain.[6] This phosphorylation event creates docking sites for downstream signaling proteins, activating cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation and survival.

Small molecule inhibitors typically function by competing with ATP for the binding pocket in the kinase domain, thereby preventing autophosphorylation and blocking all downstream signaling. Given the structural alerts from related compounds, it is postulated that 4-(Thiophen-2-yl)pyridin-2-amine acts as an ATP-competitive inhibitor of oncogenic kinases.

Figure 1: Postulated Mechanism of Action. 4-(Thiophen-2-yl)pyridin-2-amine is hypothesized to inhibit RTK signaling by blocking the ATP-binding site, preventing autophosphorylation and halting downstream pathways that drive cancer cell proliferation.

Recommended In Vitro Assay Cascade

A tiered approach is recommended to efficiently characterize the compound's activity profile, moving from broad phenotypic screening to specific target validation.

Sources

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Receptor Tyrosine Kinase Assays [discoverx.com]

Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the 4-(Thiophen-2-yl)pyridin-2-amine Scaffold

The 4-(thiophen-2-yl)pyridin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, arising from the fusion of a thiophene and a 2-aminopyridine moiety, make it a versatile building block for the synthesis of compounds with a wide range of biological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, showcasing their potential in the development of novel therapeutics for cancer and other diseases.[1][2] The 2-aminopyridine fragment is a common pharmacophore in numerous approved drugs, known for its ability to form key hydrogen bond interactions with biological targets.[3] The thiophene ring, a bioisostere of the phenyl ring, often enhances metabolic stability and modulates the pharmacokinetic profile of drug candidates. This application note provides a comprehensive overview of the primary synthetic strategies for accessing 4-(thiophen-2-yl)pyridin-2-amine and its derivatives, with detailed experimental protocols, mechanistic insights, and characterization data to aid researchers in this promising area of drug development.

Strategic Approaches to Synthesis

The construction of the 4-(thiophen-2-yl)pyridin-2-amine framework can be broadly categorized into two main strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile approach, involving the formation of the C-C bond between the pyridine and thiophene rings. The Suzuki-Miyaura and Stille couplings are the most widely employed methods.

-

Multicomponent Reactions (MCRs): These reactions offer an efficient alternative for the de novo synthesis of the substituted pyridine ring in a single step from simple acyclic precursors.

This guide will delve into the practical aspects of these methodologies, providing detailed protocols and discussing the rationale behind the choice of reagents and reaction conditions.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, prized for its mild reaction conditions and tolerance of a broad range of functional groups.[4] The general strategy involves the palladium-catalyzed coupling of a halo-aminopyridine with a thiophene boronic acid or ester.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Halogenated Pyridine: 2-Amino-4-bromopyridine is a common and commercially available starting material. The reactivity of the halide follows the order I > Br > Cl. While chloro-pyridines are less expensive, they often require more active catalysts and harsher reaction conditions.

-

Thiophene Boronic Acid/Ester: Thiophene-2-boronic acid is the most common coupling partner. Pinacol esters of the boronic acid can also be used and sometimes offer improved stability and solubility.

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently used. The choice of ligand on the palladium center is crucial and can significantly impact the reaction efficiency.

-

Base: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. The base also plays a role in the reductive elimination step of the catalytic cycle.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.

Detailed Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine

This protocol is a representative procedure and may require optimization for specific derivatives.

Materials:

-

2-Amino-4-bromopyridine (1.0 equiv)

-

Thiophene-2-boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Magnetic stir bar

-

Schlenk flask or sealed reaction vial

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-bromopyridine, thiophene-2-boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically a suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.[5]

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value/Condition | Rationale |

| Equivalents of Boronic Acid | 1.1 - 1.5 | To ensure complete consumption of the limiting halide. |

| Catalyst Loading | 1 - 5 mol% | Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Carbonates are effective and readily available. Cesium carbonate can be used for more challenging couplings. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | Provides a biphasic system for the reaction. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |

Method 2: Stille Cross-Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin reagents.[6][7] It is known for its tolerance of a wide variety of functional groups and can be particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[8]

Reaction Scheme:

Caption: General scheme of the Stille cross-coupling reaction.

Causality Behind Experimental Choices:

-

Organostannane Reagent: 2-(Tributylstannyl)thiophene is a common organotin reagent for this transformation. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing the tin byproducts.

-

Catalyst and Additives: Similar to the Suzuki coupling, a palladium catalyst is used. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve reaction yields.

-

Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically used.

Detailed Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine

Materials:

-

2-Amino-4-iodopyridine (1.0 equiv)

-

2-(Tributylstannyl)thiophene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (degassed)

-

Magnetic stir bar

-

Schlenk flask

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-iodopyridine, Pd(PPh₃)₄, and CuI.

-

Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas.

-

Solvent and Reagent Addition: Add degassed DMF, followed by the addition of 2-(tributylstannyl)thiophene via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a polymeric fluorostannate.

-

Filter the mixture through a pad of Celite®.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step.[9] For the synthesis of substituted 2-aminopyridines, the Guareschi-Thorpe reaction and its variations are particularly relevant. These reactions typically involve the condensation of an α,β-unsaturated ketone, a malononitrile derivative, and an ammonia source.

Reaction Scheme:

Caption: General scheme of a multicomponent reaction for pyridine synthesis.

Causality Behind Experimental Choices:

-

Starting Materials: This approach requires the synthesis of a suitable α,β-unsaturated ketone precursor containing the thiophene moiety.

-

Catalyst: The reaction is often catalyzed by a base, such as piperidine, or an acid.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol at reflux.

While MCRs can be highly efficient, the synthesis of the required precursors can sometimes be a multi-step process.

Characterization of 4-(Thiophen-2-yl)pyridin-2-amine

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following are typical analytical data for the parent compound.

Table 2: Analytical Data for 4-(Thiophen-2-yl)pyridin-2-amine

| Technique | Data |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, J = 5.2 Hz, 1H), 7.55 (dd, J = 5.0, 1.1 Hz, 1H), 7.45 (dd, J = 3.7, 1.1 Hz, 1H), 7.12 (dd, J = 5.0, 3.7 Hz, 1H), 6.80 (dd, J = 5.2, 1.6 Hz, 1H), 6.65 (d, J = 1.0 Hz, 1H), 6.05 (s, 2H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 159.5, 148.8, 144.5, 143.9, 128.8, 126.5, 125.0, 111.9, 106.8. |

| Mass Spectrometry (ESI) | m/z calculated for C₉H₈N₂S [M+H]⁺: 177.0481; found: 177.0483. |

Conclusion and Future Perspectives

The synthesis of 4-(thiophen-2-yl)pyridin-2-amine derivatives is a vibrant area of research with significant potential for the discovery of new therapeutic agents. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile strategy for the construction of this important scaffold. While the Stille coupling provides a viable alternative, the toxicity of organotin reagents is a considerable drawback. Multicomponent reactions represent a highly efficient approach, although they may require more elaborate precursor synthesis.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and milder reaction conditions. The exploration of novel derivatives of the 4-(thiophen-2-yl)pyridin-2-amine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising class of compounds.

References

-

Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

-

Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

-

Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]

-

Dömling, A.; Ugi, I. Angew. Chem. Int. Ed.2000 , 39, 3168–3210. [Link]

-

Zhu, J.; Wang, Q.; Wang, M. Multicomponent Reactions in Organic Synthesis; Wiley-VCH, 2014. [Link]

-

Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. [Link]

-

El-Sayed, M. et al. Molecules2021 , 26, 1373. [Link]

-

Chemist's Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Heravi, M. M. et al. Tetrahedron2014 , 70, 7-218. [Link]

-

Abdel-Aziz, A. A.-M. et al. ACS Omega2021 , 6, 8516–8527. [Link]

-